dimethyl N-(4-aminobenzoyl)-L-glutamate
Overview
Description
Synthesis Analysis
The synthesis of dimethyl N-(4-aminobenzoyl)-L-glutamate involves complex organic reactions, starting with the coupling of γ-oligo(α-benzyl L-glutamate) benzyl esters with N-(4-benzyl-oxycarbonylaminobenzoyl)-L-glutamic acid α-benzyl ester, followed by catalytic hydrogenolysis. This method allows the preparation of N-(4-aminobenzoyl)-γ-oligo (l-glutamic acid)s containing up to six glutamic residues, showcasing the compound's intricate synthetic pathway (Krzyżanowski & Rzeszotarska, 2009).
Molecular Structure Analysis
The molecular structure of dimethyl N-(4-aminobenzoyl)-L-glutamate, as analyzed through chemical synthesis and reaction studies, reveals a compound capable of forming various derivatives and showing interesting behavior in polycondensation reactions. The compound's ability to undergo transformation into γ-PGA by alkaline hydrolysis or transesterification into α-benzyl ester followed by hydrogenation highlights its structural versatility and potential for further modification (Sanda, Fujiyama, & Endo, 2001).
Chemical Reactions and Properties
Dimethyl N-(4-aminobenzoyl)-L-glutamate undergoes various chemical reactions, including palladium-catalyzed C−C coupling, which is a principal step in synthesizing pyrazolo[3,4-d]pyrimidine analogues of potent antitumor agents. This reactivity underscores the compound's significance in medicinal chemistry and its potential for developing novel therapeutic agents (Taylor & Patel, 1992).
Physical Properties Analysis
The physical properties of dimethyl N-(4-aminobenzoyl)-L-glutamate, particularly its solubility and optical properties, are crucial for its application in various scientific fields. Its ability to serve as a UV-absorbing tag for oligosaccharides, facilitating their separation and detection in capillary zone electrophoresis, highlights the compound's utility in analytical chemistry (Plocek & Novotny, 1997).
Chemical Properties Analysis
The chemical properties of dimethyl N-(4-aminobenzoyl)-L-glutamate, such as its reactivity in forming covalent bonds with DNA and inducing large conformational changes, are of interest in biochemistry and pharmacology. These properties suggest the compound's potential role in studying DNA interactions and mutagenesis (Loukakou et al., 1985).
Scientific Research Applications
Synthesis and Biological Testing
N-[4-(2-naphthyl)]- and N-[4-(2-thienyl)methylaminobenzoyl]-dl-glutamic acids, similar in structure to dimethyl N-(4-aminobenzoyl)-L-glutamate, were synthesized for biological tests (Gurina et al., 1968).
Biomedical Applications
The polycondensation of γ-glutamic acid dimers, which are closely related to dimethyl N-(4-aminobenzoyl)-L-glutamate, was shown to produce polymers with potential applications in biomedical fields (Sanda et al., 2001).
Enzymatic Transamination
The synthesis of (4S)- and (4R)-4-methyl-2-oxoglutaric acid, precursors to glutamic acid analogues like dimethyl N-(4-aminobenzoyl)-L-glutamate, has provided valuable tools for characterizing central nervous system glutamate receptors (Hélaine & Bolte, 1999).
Capillary Zone Electrophoresis
N-(4-aminobenzoyl)-L-glutamic acid has been used to derivatize oligosaccharides for ultraviolet absorbance detection, enabling sensitive detection of isomaltooligosaccharides in dextran hydrolysate (Plocek & Novotny, 1997).
Cancer Treatment Research
An indole analog of folic acid, synthesized using compounds similar to dimethyl N-(4-aminobenzoyl)-L-glutamate, showed promising antitumor activity in rats and mice, indicating potential for further development as a cancer treatment (Shengeliya et al., 1986).
properties
IUPAC Name |
dimethyl (2S)-2-[(4-aminobenzoyl)amino]pentanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-20-12(17)8-7-11(14(19)21-2)16-13(18)9-3-5-10(15)6-4-9/h3-6,11H,7-8,15H2,1-2H3,(H,16,18)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNFJPQFZZYFPU-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499503 | |
Record name | Dimethyl N-(4-aminobenzoyl)-L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl N-(4-aminobenzoyl)-L-glutamate | |
CAS RN |
52407-60-0 | |
Record name | Dimethyl N-(4-aminobenzoyl)-L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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